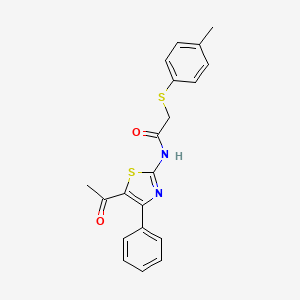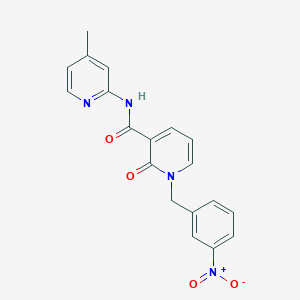
2-Methoxy-2-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-methylbutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a methoxy group and a methyl group attached to the butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanal can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-2-methylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 2-methoxy-2-methylbutanol. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-2-methylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The carbonyl group in this compound can undergo nucleophilic addition reactions with nucleophiles like Grignard reagents or hydride donors.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Nucleophilic Addition: Grignard reagents, hydride donors, inert atmosphere.
Major Products Formed:
Oxidation: 2-Methoxy-2-methylbutanoic acid.
Reduction: 2-Methoxy-2-methylbutanol.
Nucleophilic Addition: Various alcohols or secondary products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying aldehyde reactivity in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2-methylbutanal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to modifications in the structure and function of these molecules, influencing biological pathways and processes. The methoxy and methyl groups contribute to the compound’s overall reactivity and specificity in these interactions.
Comparaison Avec Des Composés Similaires
2-Methylbutanal: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
2-Methoxybutanal: Lacks the additional methyl group, resulting in distinct chemical properties.
2-Methyl-2-butanol: The alcohol counterpart of 2-Methoxy-2-methylbutanal, with different reactivity due to the presence of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which impart specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-methoxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,5-7)8-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRQZRAXJBWYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2985221.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)




![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2985239.png)


![(1S,4S)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2985244.png)
